molecular formula C19H14Cl2F6N2O B8489404 [3,5-Bis(trifluoromethyl)phenyl][3-(3,4-dichlorophenyl)piperazin-1-yl]methanone CAS No. 185111-67-5

[3,5-Bis(trifluoromethyl)phenyl][3-(3,4-dichlorophenyl)piperazin-1-yl]methanone

Cat. No. B8489404
CAS RN: 185111-67-5
M. Wt: 471.2 g/mol
InChI Key: WZFAVVHLOJULMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,5-Bis(trifluoromethyl)phenyl][3-(3,4-dichlorophenyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C19H14Cl2F6N2O and its molecular weight is 471.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

185111-67-5

Molecular Formula

C19H14Cl2F6N2O

Molecular Weight

471.2 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[3-(3,4-dichlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H14Cl2F6N2O/c20-14-2-1-10(7-15(14)21)16-9-29(4-3-28-16)17(30)11-5-12(18(22,23)24)8-13(6-11)19(25,26)27/h1-2,5-8,16,28H,3-4,9H2

InChI Key

WZFAVVHLOJULMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of CH2Cl2 (103 mL) containing 2-(3,4-dichlorophenyl)piperazine (1.15 g 5.0 mmol), 3,5-bis-(trifluoromethyl)benzoic acid (1.34 g, 5.09 mmol), and N-hydroxybenzotriazole monohydrate (0.688 g, 5.09 mmol) at -20° C. were added Et3N (0.711 mL 5.09 mmol) and N,N-dimethylaminopropyl-ethylcarbodimide (DEC) (0.967 g, 5.09 mmol) under nitrogen. The reaction was kept at -20° C. for an hour and gradually warmed to RT overnight. After stirring 20 h, the reaction was complete and CH2Cl2 (200 mL) was added. The organic solution was washed with 5% NaHCO3 (80 mL) and brine (80 mL, 2×), dried over MgSO4, filtered and concentrated under vacuum to give 2.1 g of crude product. The product was purified by flash chromatography on flash grade silica gel (120 g), eluting with 2% NH3 -MeOH/CH2Cl2 to give a foam solid (1.25 g, 2.65 mmol, 53%). m.p. 50°-53° C.; FAB MS [M+1]+ 470.9;
Name
Quantity
0.711 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopropyl-ethylcarbodimide
Quantity
0.967 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
0.688 g
Type
reactant
Reaction Step Three
Quantity
103 mL
Type
solvent
Reaction Step Three
Name
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.